Product packaging for Benzo(h)quinoline, 2-amino-(Cat. No.:CAS No. 67410-22-4)

Benzo(h)quinoline, 2-amino-

Cat. No.: B13667073
CAS No.: 67410-22-4
M. Wt: 194.23 g/mol
InChI Key: ADDJIAQBVKRVFQ-UHFFFAOYSA-N
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Description

Contextualization within Polycyclic Aromatic Nitrogen Heterocycles

Benzo(h)quinoline, 2-amino- is classified within the broad category of Polycyclic Aromatic Nitrogen Heterocycles (PANHs), also referred to as azaarenes. nih.gov PANHs are a class of polycyclic aromatic hydrocarbons (PAHs) that incorporate at least one nitrogen atom into the aromatic ring system. nih.govmdpi.com These compounds are typically formed during the incomplete combustion of organic materials containing nitrogen. nih.gov

PANHs are subdivided into nonbasic compounds, such as carbazoles, and basic compounds, which include quinolines and acridines. nih.gov Benzo(h)quinoline falls into the latter category. The introduction of nitrogen atoms into the PAH skeleton can modulate the electronic structure and properties of the molecules, making them key components in supramolecular chemistry and materials science. rsc.org The study of PANHs is significant due to their presence in the environment, particularly in crude oils and refined petroleum products, where their unique distribution patterns can serve as chemical fingerprints for forensic oil spill identification. nih.gov

Historical Development and Early Research Directions in Quinolines

The study of quinolines, the parent heterocyclic system of Benzo(h)quinoline, dates back to the late 19th century. One of the most foundational methods for quinoline (B57606) synthesis is the Skraup reaction, first reported by the Czech chemist Zdenko Hans Skraup in 1880. wikipedia.orgiipseries.orgnih.gov This archetypal reaction involves heating an aromatic amine, such as aniline, with glycerol, concentrated sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce the quinoline core. wikipedia.orgiipseries.org The Skraup synthesis, while historically pivotal, was known for being a vigorous and sometimes violent reaction. wikipedia.orgresearchgate.net

Following the Skraup synthesis, early research led to the development of several other named reactions for quinoline construction, expanding the synthetic chemist's toolkit. These include:

The Doebner-von Miller Reaction (1881): A variation of the Skraup method that uses α,β-unsaturated aldehydes or ketones to create substituted quinolines. nih.gov

The Combes Synthesis (1888): This method produces 2,4-disubstituted quinolines through the acid-catalyzed cyclization of a β-diketone with an aniline. iipseries.org

The Friedländer Synthesis (1882): Involves the reaction of a 2-aminobenzaldehyde (B1207257) with a compound containing a methylene (B1212753) group alpha to a carbonyl to form substituted quinolines. nih.gov

These early synthetic routes laid the groundwork for the extensive field of quinoline chemistry, enabling the creation of a vast array of derivatives for further study and application. nih.gov

Interactive Table: Key Historical Quinoline Syntheses

Synthesis MethodYearReactantsKey Features
Skraup Synthesis 1880Aromatic amine, glycerol, sulfuric acid, oxidizing agentA classic but often harsh method for producing the basic quinoline ring. wikipedia.orgiipseries.org
Doebner-von Miller Reaction 1881Aromatic amine, α,β-unsaturated carbonyl, acidA modification of the Skraup reaction allowing for substituted quinolines. nih.gov
Friedländer Synthesis 18822-aminoaryl aldehyde/ketone, carbonyl compoundA versatile method for producing various substituted quinolines. nih.govresearchgate.net
Combes Synthesis 1888Aniline, β-diketone, acidYields 2,4-disubstituted quinolines. iipseries.org

Significance of the 2-Amino Substitution Pattern in Chemical Research

The presence of an amino group at the 2-position of the quinoline ring imparts specific chemical properties and reactivity, making the 2-aminoquinoline (B145021) scaffold a structure of considerable interest in chemical research, particularly in medicinal chemistry. acs.orgrsc.orgrsc.org The functionalization of the quinoline ring is a transformative strategy in modern synthetic chemistry, allowing for the expansion of the pharmacological profiles of these derivatives. rsc.org

The 2-aminoquinoline moiety is considered a valuable isostere for other chemical groups in drug design. For instance, it can mimic the aminopyridine group and act as a weakly basic (pKa ≈ 7.3) substitute for the guanidinium (B1211019) group of arginine. acs.org This characteristic is particularly useful in the design of enzyme inhibitors, where the 2-amino group can interact with active site residues. acs.org Research has shown that the potency of such inhibitors is highly dependent on factors like the length of the linker connecting the aminoquinoline unit to other parts of the molecule. acs.org

Furthermore, the 2-aminoquinoline core is a key structural feature in compounds investigated for a range of biological activities. nih.gov Studies have reported the synthesis and evaluation of 2-aminoquinoline derivatives for their potential as antimicrobial agents. nih.gov This broad utility underscores the chemical significance of the 2-amino substitution pattern as a privileged scaffold in the development of new functional molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2 B13667073 Benzo(h)quinoline, 2-amino- CAS No. 67410-22-4

Properties

CAS No.

67410-22-4

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

benzo[h]quinolin-2-amine

InChI

InChI=1S/C13H10N2/c14-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)15-12/h1-8H,(H2,14,15)

InChI Key

ADDJIAQBVKRVFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3)N

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of Benzo H Quinoline, 2 Amino

Established Synthetic Pathways for Benzo(h)quinoline, 2-amino- Core Synthesis

The construction of the 2-amino-benzo(h)quinoline scaffold has been achieved through several reliable and well-documented methods. These pathways often involve the formation of key carbon-carbon and carbon-nitrogen bonds to assemble the fused ring system.

One-Pot Chemoselective Synthesis Approaches

One-pot syntheses offer a streamlined and efficient route to complex molecules by combining multiple reaction steps in a single flask, thereby avoiding the isolation of intermediates. A notable one-pot chemoselective synthesis of 2-amino-benzo(h)quinolines involves the reaction of 6-aryl-4-sec-amino-2H-pyran-2-one-3-carbonitriles with 2-cyanomethylbenzonitrile. govtcollegebalrampur.ac.inresearchgate.netthieme-connect.com This method, which utilizes a base such as sodamide in a solvent like N,N-dimethylformamide (DMF), proceeds through a sequence of intermolecular and intramolecular carbon-carbon and carbon-nitrogen bond formations. govtcollegebalrampur.ac.inresearchgate.netthieme-connect.com The reaction demonstrates high chemoselectivity, yielding the desired benzo(h)quinoline derivatives in excellent yields. govtcollegebalrampur.ac.inresearchgate.netthieme-connect.com

The choice of reactants and reaction conditions is crucial for the success of these one-pot procedures. For instance, the reaction of 2-methyl-5-nitrobenzonitrile (B181607) with specific 2H-pyran-2-ones under basic conditions has been shown to chemoselectively produce substituted benzo[h]quinolines. thieme-connect.de

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reactions. The synthesis of 2-amino-benzo(h)quinoline derivatives has greatly benefited from this technology.

For example, the one-pot synthesis of 2-amino-5-aryl-4-sec-aminobenzo[h]quinoline-6-carbonitriles from 6-aryl-4-sec-amino-2H-pyran-2-one-3-carbonitriles and 2-cyanomethylbenzonitrile can be accelerated dramatically under microwave irradiation. govtcollegebalrampur.ac.inthieme-connect.com While conventional heating requires 35–50 hours, the microwave-assisted method can be completed in just 55 minutes, affording excellent yields. govtcollegebalrampur.ac.inthieme-connect.com

Another example is the synthesis of 2-amino-5,6-dihydro-8-methoxy-4-phenylbenzo[h]quinoline-3-carbonitrile. This is achieved by treating 6-methoxy-1-tetralone (B92454) with benzylidenemalononitrile (B1330407) under microwave irradiation, which provides a neat and efficient synthesis. bioline.org.br Furthermore, a variety of 2-amino-4H-benzo[h]chromene derivatives, which are structurally related to benzo[h]quinolines, have been synthesized efficiently using microwave assistance. researchgate.net The use of microwave irradiation has also been reported in the synthesis of 2-amino-benzo[h]quinazoline derivatives. researchgate.net

The application of microwave technology is not limited to specific reaction types and has been broadly applied to various synthetic strategies for quinoline (B57606) derivatives, highlighting its versatility and efficiency. benthamdirect.com

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials, are highly valued for their atom economy and efficiency.

A notable three-component domino reaction for the synthesis of 2-aminobenzo[h]quinoline derivatives involves the condensation of an arylaldehyde, 1-tetralone, and malononitrile (B47326) in the presence of ammonium (B1175870) acetate. mdpi.com This environmentally friendly method can be performed under thermal, microwave, or ultrasound conditions. mdpi.com The reaction proceeds through a series of steps, likely involving a Knoevenagel condensation followed by a Michael addition and subsequent cyclization and aromatization.

Similarly, styryl-linked benzo[h]pyrazolo[3,4-b]quinoline-5,6(10H)-diones have been synthesized via a three-component reaction of α,β-unsaturated aldehydes, 2-hydroxy-1,4-naphthoquinone, and 5-aminopyrazoles using a liquid-assisted grinding method, which is a green and efficient approach. rsc.org The development of MCRs for the synthesis of various heterocyclic systems, including those related to benzo[h]quinolines, continues to be an active area of research. acs.orgpreprints.org

Friedländer Condensation and Related Cyclization Methodologies

The Friedländer annulation is a classic and widely used method for the synthesis of quinolines and their fused analogues. It involves the condensation of an aromatic ortho-amino-aldehyde or ketone with a compound containing a reactive α-methylene group, followed by cyclodehydration. tandfonline.com

This methodology has been successfully applied to the synthesis of benzo[h]quinoline (B1196314) derivatives. For instance, the condensation of 1-amino-2-naphthalenecarbaldehyde with various acetylaromatics via a Friedländer reaction yields the corresponding benzo[h]quinoline derivatives. nih.govacs.org The reaction conditions can be either base- or acid-promoted. tandfonline.com Detailed mechanistic studies of the Friedländer synthesis suggest that under both acidic and basic conditions, the initial step is a slow intermolecular aldol (B89426) condensation, followed by rapid cyclization and dehydration. cdnsciencepub.com

Variations of the Friedländer synthesis have been developed to improve efficiency and expand the substrate scope. These include the use of Lewis acid catalysts and aqueous reaction media, which align with the principles of green chemistry. smolecule.com

Base-Promoted Reaction Mechanisms in Benzo(h)quinoline Formation

Base-promoted reactions are central to many synthetic routes for benzo(h)quinolines. The base plays a crucial role in generating nucleophilic species and facilitating key bond-forming steps.

In the one-pot synthesis from 2H-pyran-2-ones and 2-cyanomethylbenzonitrile, a strong base like sodamide is used to deprotonate the 2-cyanomethylbenzonitrile, forming a carbanion. govtcollegebalrampur.ac.inthieme-connect.com This carbanion then acts as a nucleophile, attacking the electrophilic C-6 position of the pyranone ring. researchgate.net This initial Michael addition is followed by ring opening of the pyranone and subsequent intramolecular cyclization and aromatization to afford the benzo[h]quinoline core. thieme-connect.com The chemoselectivity of the reaction is attributed to the formation of a geometrically more stable intermediate. govtcollegebalrampur.ac.inthieme-connect.com

Similarly, in the reaction of 2-methyl-5-nitrobenzonitrile with 2H-pyran-2-ones, a base like potassium hydroxide (B78521) is employed to generate the nucleophilic carbanion from the benzonitrile (B105546) derivative. thieme-connect.de The proposed mechanism involves a Michael addition, followed by ring opening and subsequent cyclization steps to yield the final benzo[h]quinoline product. thieme-connect.de

Novel Synthetic Routes and Precursor Utilization

The quest for more efficient and versatile methods for the synthesis of 2-amino-benzo(h)quinolines has led to the development of novel synthetic routes and the use of new precursors.

One innovative approach starts from pentachloro-2-nitro-1,3-butadiene. nih.govmdpi.com Reaction of this precursor with mercaptoacetic acid esters provides versatile building blocks. nih.govmdpi.com These intermediates can then undergo a base-promoted reaction with naphthalen-1-amine, followed by cyclization, to furnish uniquely 2,3,4-trisubstituted benzo[h]quinolines. nih.govmdpi.com This method allows for the introduction of diverse substituents in a single step. nih.gov The proposed mechanism involves the formation of an intermediate via nucleophilic substitution, followed by an intramolecular electrocyclization and subsequent elimination to form the aromatic benzo[h]quinoline ring system. preprints.org

Another strategy involves the reaction of 6-methoxy-1-tetralone with benzylidenemalononitrile under microwave irradiation in the presence of piperidine (B6355638) to yield 2-amino-5,6-dihydro-8-methoxy-4-phenylbenzo[h]quinoline-3-carbonitrile. bioline.org.br This method highlights the use of readily available precursors to construct the benzo[h]quinoline framework efficiently.

Reactions Involving Pentachloro-2-nitro-1,3-butadiene Derivatives

A notable pathway to construct the benzo[h]quinoline framework involves the use of highly reactive pentachloro-2-nitro-1,3-butadiene derivatives. This method, while not directly yielding the 2-amino substituted product, provides a unique route to a 2,3,4-trisubstituted benzo[h]quinoline core which can be a precursor for further functionalization.

The synthesis commences with the reaction of pentachloro-2-nitro-1,3-butadiene with a sulfur nucleophile, such as an ester of mercaptoacetic acid. thieme-connect.de This initial step proceeds via a vinylic substitution reaction, where the nucleophile attacks the terminal carbon atom of the nitrodichlorovinyl group. thieme-connect.deontosight.ai For instance, a solvent-free reaction of pentachloro-2-nitro-1,3-butadiene with ethyl 2-mercaptoacetate at room temperature yields ethyl 2-((1,3,4,4-tetrachloro-2-nitrobuta-1,3-dien-1-yl)thio)acetate in high yield. thieme-connect.dethieme-connect.com

The resulting thioperchloronitrobutadiene derivative serves as a versatile building block for the subsequent cyclization step. thieme-connect.de The reaction of this intermediate with naphthalen-1-amine in the presence of a base like triethylamine (B128534) triggers a cascade reaction leading to the formation of the benzo[h]quinoline ring system. thieme-connect.com This multi-step process involves an initial transamination followed by a cyclization and aromatization sequence. ontosight.airesearchgate.net

A proposed mechanism for this transformation begins with the formation of an (E,E)-imine intermediate from the reaction between the diene and naphthalen-1-amine. thieme-connect.com This is followed by an intramolecular electrocyclization to form a dihydropyridine (B1217469) intermediate. The final step involves the elimination of hydrogen chloride, facilitated by the base, to afford the aromatic benzo[h]quinoline system. thieme-connect.com

Cyclization Reactions and Regioselectivity Control

The formation of the benzo[h]quinoline ring system through cyclization reactions is a critical step that dictates the final structure of the molecule. The regioselectivity of this ring closure is a key consideration in the synthesis.

In the context of the reaction involving pentachloro-2-nitro-1,3-butadiene derivatives and naphthalen-1-amine, the cyclization to form the benzo[h]quinoline isomer is exclusive. thieme-connect.demdpi.com This high regioselectivity is attributed to the steric hindrance and the high electron density of the naphthalene (B1677914) ring system, which directs the ring closure to occur at the 2-position of the naphthalene ring. thieme-connect.demdpi.com Alternative cyclization pathways, such as a Friedel-Crafts substitution or a Michael addition, are considered less likely under the employed reaction conditions. thieme-connect.com

Another approach to synthesize 2-aminobenzo[h]quinolines involves a one-pot reaction of 6-aryl-4-sec-amino-2H-pyran-2-one-3-carbonitriles with 2-cyanomethylbenzonitrile. thieme-connect.degovtcollegebalrampur.ac.in This reaction, promoted by a base such as sodamide, proceeds through a sequence of intermolecular and intramolecular carbon-carbon and carbon-nitrogen bond formations. thieme-connect.degovtcollegebalrampur.ac.in The proposed mechanism suggests that the reaction proceeds through a geometrically stable intermediate, which ultimately governs the chemoselective formation of the 2-amino-benzo[h]quinoline derivative. govtcollegebalrampur.ac.in The instability of an alternative intermediate prevents the formation of other isomeric products. govtcollegebalrampur.ac.in

Furthermore, the synthesis of benzo[h]quinoline derivatives can be achieved through a base-catalyzed 1,4-addition/intramolecular annulation cascade of benzonitriles and diynones. nih.gov The regioselectivity in these reactions is significantly influenced by both the electronic and steric effects of the substituents on the starting materials. nih.gov

Green Chemistry Principles in Benzo(h)quinoline, 2-amino- Synthesis

The growing emphasis on sustainable chemical practices has spurred the development of green synthetic methodologies for benzo[h]quinoline derivatives, including the 2-amino variant. These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free and Aqueous Media Syntheses

A significant advancement in the green synthesis of benzo[h]quinolines is the development of solvent-free reaction conditions. For instance, a one-pot, solvent-free imino-Diels-Alder reaction has been established for the synthesis of benzo[h]quinoline derivatives. thieme-connect.comthieme-connect.com This method utilizes microwave irradiation and involves the reaction of 1-naphthylamine, an aldehyde, and an electron-deficient terminal alkyne. thieme-connect.comthieme-connect.com The absence of a solvent not only simplifies the work-up procedure but also reduces the environmental impact of the synthesis. academie-sciences.fr

The use of aqueous media is another cornerstone of green chemistry. An efficient procedure for the synthesis of benzo[h]-indeno[1,2-b]-quinoline derivatives has been reported using a three-component condensation reaction in water. researchgate.net This reaction, catalyzed by L-proline, involves 2H-indene-1,3-dione, naphthalen-1-amine, and various aldehydes. researchgate.net Water is an environmentally benign, non-toxic, and inexpensive solvent, making this an attractive green alternative. researchgate.net Similarly, thiamine (B1217682) hydrochloride (Vitamin B1) has been used as a catalyst for the synthesis of polysubstituted quinolines in aqueous media. rsc.org Theoretical calculations have confirmed that the reaction performs best in water compared to other solvents or solvent-free conditions. rsc.org

The synthesis of 2-amino-5,6-dihydro-8-methoxy-4-phenylbenzo[h]quinoline-3-carbonitrile has also been achieved under neat (solvent-free) conditions by treating 6-methoxy-1-tetralone with benzylidenemalononitrile under microwave irradiation. bioline.org.br

Catalyst Development for Enhanced Efficiency

The development of efficient and reusable catalysts is a key aspect of green chemistry, aiming to improve reaction rates and selectivity while minimizing waste. In the synthesis of benzo[h]quinolines, various catalytic systems have been explored.

Indium(III) triflate has been identified as an effective catalyst for the solvent-free, microwave-assisted synthesis of benzo[h]quinoline derivatives via an imino-Diels-Alder reaction. thieme-connect.comthieme-connect.com This catalyst allows the reaction to proceed in short reaction times with good yields. thieme-connect.com L-proline, a naturally occurring amino acid, has been successfully employed as an organocatalyst for the synthesis of benzo[h]-indeno[1,2-b]-quinoline derivatives in aqueous media. researchgate.net

The use of nanocatalysts represents a significant advancement in green quinoline synthesis. nih.govacs.org For example, a nanomagnetic/heterogeneous catalyst, Fe3O4@SiO2@(CH2)3NH(CH2)2O2P(OH)2, has been used for the multicomponent synthesis of benzo[h]quinoline-4-carboxylic acid derivatives under solvent-free conditions. acs.org This catalyst can be easily recovered using an external magnet and reused for several cycles without a significant loss of activity. acs.org

Derivatization and Functionalization of Benzo H Quinoline, 2 Amino Scaffolds

Strategies for Modifying the Amino Group

The primary amino group at the C2-position of the benzo[h]quinoline (B1196314) core is a nucleophilic center that readily participates in various chemical reactions. This reactivity is fundamental to creating a library of derivatives through functionalization.

The reaction of a primary amine with an aldehyde or ketone to form an imine, or Schiff base, is a robust and widely used transformation. orientjchem.org For 2-aminobenzo[h]quinoline, condensation with various aromatic or aliphatic aldehydes yields the corresponding Schiff base derivatives. This reaction is typically carried out by refluxing the reactants in a suitable solvent like ethanol, often with a catalytic amount of acid. orientjchem.orgbepls.com The resulting imine (C=N) linkage extends the conjugation of the aromatic system and serves as a versatile chelating site for metal ions. bepls.com While specific examples starting from 2-aminobenzo[h]quinoline are not prevalent in recent literature, the synthesis of related quinoline (B57606) Schiff bases is common, such as the reaction between quinolin-7-amine and various aromatic aldehydes. bepls.com

Amidation, the formation of an amide bond, is another key strategy for modifying the 2-amino group. This is typically achieved by reacting the 2-aminobenzo[h]quinoline with an acylating agent, such as an acyl chloride or a carboxylic anhydride. nih.gov These reactions provide stable amide derivatives and are crucial for linking the benzo[h]quinoline core to other chemical entities, including other heterocyclic rings or biologically active molecules. For example, a series of quinoline amide derivatives have been synthesized and evaluated as potential inhibitors for vascular endothelial growth factor receptor-2 (VEGFR-2), highlighting the importance of this linkage in medicinal chemistry. nih.gov

Reaction TypeReagentsProduct TypeGeneral Conditions
Schiff Base Formation Aromatic/Aliphatic AldehydesImines (Schiff Bases)Reflux in Ethanol, Acid catalyst
Amidation Acyl Chlorides, AnhydridesAmidesBase catalyst (e.g., Pyridine), Inert solvent

The nucleophilicity of the 2-amino group extends beyond imine and amide formation, allowing for the introduction of a wide array of substituents. The nitrogen atom can be alkylated using alkyl halides or sulfonylated using sulfonyl chlorides to produce secondary or tertiary amines and sulfonamides, respectively. For instance, the intermolecular amidation of quinoline N-oxides with sulfonamides has been achieved under metal-free conditions to produce N-(quinolin-2-yl)sulfonamides. nih.gov While this reaction proceeds via the N-oxide, it demonstrates a pathway to N-substituted quinoline derivatives.

Furthermore, the amino group can direct functionalization at other positions of the quinoline ring or participate in cyclization reactions to build more complex molecular architectures. These transformations are critical for fine-tuning the steric and electronic properties of the molecule for specific applications.

Annulation and Ring Fusion Strategies

Building upon the 2-aminobenzo[h]quinoline scaffold, annulation strategies that construct new rings are pivotal for creating complex, polycyclic heterocyclic systems. These fused systems often exhibit unique biological activities and material properties.

Benzo[h]quinazolines are tetracyclic systems formed by fusing a pyrimidine (B1678525) ring to the benzo[h]quinoline core. A common synthetic approach to analogous pyrimido[4,5-b]quinolines involves the reaction of a 2-aminoquinoline (B145021) derivative with reagents that can provide the necessary carbon and nitrogen atoms for the new ring. nih.gov For example, reacting a 2-aminoquinoline with reagents like formamide, urea (B33335), or guanidine (B92328) can lead to the formation of a fused pyrimidine ring. nih.gov A general strategy involves the cyclization of 2-aminoquinoline-3-carbonitriles with guanidine hydrochloride to yield pyrimido[4,5-b]quinoline-4-ones. nih.gov To apply this to 2-aminobenzo[h]quinoline, a functional group such as a nitrile or ester would first need to be installed at the C3 position before attempting the pyrimidine ring closure.

Another established route is the acid-mediated cycloisomerization of uracil (B121893) derivatives to form benzo[f]quinazoline-1,3(2H,4H)-diones, demonstrating a pathway to related fused systems. nih.gov

Precursor TypeReagent(s)Fused SystemReference Strategy
2-Chloroquinoline-3-carbonitrilesGuanidine, Urea, ThioureaPyrimido[4,5-b]quinolin-4-onesAmination followed by cyclization nih.gov
Uracil-ethynyl derivativesBrønsted Acid (p-TsOH)Benzo[f]quinazoline-1,3(2H,4H)-dionesAcid-mediated cycloisomerization nih.gov

The fusion of a thiophene (B33073) ring to the quinoline system results in thienoquinolines, a class of compounds with significant pharmacological interest. The synthesis of benzo[h]thieno[2,3-b]quinoline derivatives has been accomplished through the reaction of 2-mercaptobenzo[h]quinoline-3-carbaldehyde with various phenacyl bromides under basic conditions. researchgate.net This pathway, while effective, does not start from 2-aminobenzo[h]quinoline. A plausible, though multi-step, conversion from 2-aminobenzo[h]quinoline would require its transformation into the 2-mercapto-3-carbaldehyde intermediate, likely involving a Sandmeyer reaction to introduce a halogen at the 2-position, followed by nucleophilic substitution with a sulfur source and subsequent formylation at the 3-position.

A more direct, one-pot synthesis of related 2-acylthieno[2,3-b]quinolines starts from 2-halo-quinolinyl ketones, utilizing elemental sulfur as the thiol source in a copper-catalyzed reaction. researchgate.net This highlights modern synthetic efforts toward these scaffolds.

The construction of fused pyrimidine systems onto the benzo[h]quinoline core, creating structures like benzo[h]pyrimido[4,5-b]quinolines, is a key strategy for developing novel heterocyclic compounds. These syntheses often rely on two-component reactions where the quinoline scaffold is already functionalized at the C2 and C3 positions. nih.gov

Convergent synthetic routes typically involve building the pyrimidine ring onto the existing quinoline structure. nih.gov For instance, 2-chloroquinoline-3-carbonitriles can be reacted with various nitrogen-containing nucleophiles like guanidine or urea to construct the fused pyrimidine ring, yielding pyrimido[4,5-b]quinoline-4-ones. nih.gov Another approach involves the reaction of 2-aminoquinolines with dicarbonyl compounds or their equivalents. Cyclocondensation reactions between (2-aminophenyl)chalcones and 1,3-diketones can produce quinolines, which can be further functionalized and cyclized with reagents like guanidine to form a reduced pyrimidine ring. nih.gov Applying this logic to 2-aminobenzo[h]quinoline would likely involve an initial reaction to introduce a carbonyl or cyano group at the C3 position, followed by cyclization with a suitable C-N or N-C-N building block to complete the pyrimidine ring.

Side-Chain Modifications and Substituent Effects on Reactivity

The derivatization of the 2-amino-benzo(h)quinoline scaffold can be approached through modifications of substituents on the heterocyclic ring system. The reactivity of the benzo[h]quinoline core and its substituents is influenced by a combination of electronic and steric factors.

One notable pathway for the introduction of an amino group at the C2-position, thereby creating a derivative of the parent 2-amino-benzo(h)quinoline, involves the nucleophilic substitution of a suitable leaving group. Research has demonstrated the synthesis of 2,3,4-trisubstituted benzo[h]quinolines where a sulfoxide (B87167) group at the C2-position serves as an effective leaving group. nih.gov This allows for the introduction of nitrogen-based nucleophiles, leading to the formation of 2-amino-substituted benzo[h]quinoline derivatives. nih.gov For instance, the reaction of a 2-sulfoxide-benzo[h]quinoline with amines can yield the corresponding 2-amino derivatives (11a,b as described in the study). nih.gov This method highlights a strategy for side-chain modification that directly leads to the formation of a 2-amino-benzo(h)quinoline scaffold with other positions already functionalized.

The reactivity of the benzo[h]quinoline system is significantly governed by the electronic properties of its substituents. The introduction of electron-donating or electron-withdrawing groups can alter the electron density distribution across the aromatic rings, thereby influencing the propensity for further electrophilic or nucleophilic attack. Studies on the functionalization of benzo[h]quinolines have shown that both electronic and steric effects play a crucial role in determining the regioselectivity of reactions. nih.gov For example, the presence of a bromo substituent at the 5-position of benzo[h]quinoline has been utilized as a synthetic handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-O, and C-N bonds. lookchem.com This illustrates how an existing substituent can direct the course of further derivatization.

Steric hindrance is another critical factor, particularly in the benzo[h]quinoline series. The angular fusion of the benzene (B151609) and quinoline rings creates a sterically crowded environment around certain positions. The nitrogen atom in the benzo[h]quinoline ring system is considered to be in a sterically hindered position, which can affect its reactivity, for instance, its propensity to form N-oxides. researchgate.net This steric hindrance can also influence the approach of reagents to nearby positions, affecting the feasibility and outcome of derivatization reactions.

The table below summarizes the effects of different types of substituents on the reactivity of the benzo[h]quinoline scaffold, based on general principles observed in related heterocyclic systems.

Substituent Type at Various PositionsEffect on Reactivity of the Benzo(h)quinoline RingInfluence on the 2-Amino Group's Reactivity (Inferred)
Electron-Donating Groups (e.g., -OCH₃, -CH₃)Activate the ring towards electrophilic substitution.May slightly increase the nucleophilicity of the amino group.
Electron-Withdrawing Groups (e.g., -NO₂, -CF₃)Deactivate the ring towards electrophilic substitution and activate it for nucleophilic aromatic substitution.Decreases the nucleophilicity of the amino group, potentially making it less reactive towards electrophiles.
Halogens (e.g., -Br, -F)Deactivate the ring towards electrophilic substitution but can act as a leaving group or a handle for cross-coupling reactions. lookchem.comCan have a modest electron-withdrawing effect on the amino group.
Bulky GroupsCan sterically hinder reactions at adjacent positions. researchgate.netMay sterically impede reactions directly involving the amino group if the bulky group is at a neighboring position.

Stereochemical Aspects in Derivatization

The investigation of stereochemical aspects in the derivatization of 2-amino-benzo(h)quinoline is a specialized area of study. The introduction of chiral centers or the use of stereoselective reactions can lead to the formation of enantiomerically or diastereomerically enriched products.

Currently, detailed studies focusing specifically on the stereochemical outcomes of derivatization reactions starting from 2-amino-benzo(h)quinoline are not extensively reported in the available scientific literature. While general methodologies for stereoselective synthesis exist for various heterocyclic compounds, their direct application and the resulting stereochemical control in the context of the 2-amino-benzo(h)quinoline scaffold remain an area for future research.

For instance, the synthesis of benzo[h]quinoline derivatives with specific stereochemistry has been achieved through methods like intramolecular cyclization of chiral precursors. nih.gov However, these examples typically establish the stereochemistry before or during the formation of the benzo[h]quinoline ring system, rather than during the subsequent derivatization of a pre-existing 2-amino-benzo(h)quinoline.

The development of stereoselective methods for the functionalization of 2-amino-benzo(h)quinoline would be of significant interest. This could involve the use of chiral catalysts or reagents to control the stereochemical outcome of reactions at the amino group or other positions on the ring. Such studies would be crucial for the synthesis of single-enantiomer derivatives, which is often a requirement for applications in fields such as medicinal chemistry and materials science.

Spectroscopic and Diffraction Based Characterization in Benzo H Quinoline, 2 Amino Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For "Benzo(h)quinoline, 2-amino-" and its analogues, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a comprehensive structural picture.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the primary methods for initial structural confirmation and elucidation.

¹H NMR: The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule. For instance, in a study of 2-amino-5,6-dihydro-8-methoxy-4-phenyl-benzo[h]quinoline-3-carbonitrile, the amino group (NH₂) protons appeared as a characteristic singlet at δ = 5.1 ppm. tjpr.org The aromatic protons of the benzo[h]quinoline (B1196314) core and any substituents exhibit complex splitting patterns and chemical shifts that are diagnostic of their positions on the ring system. For example, in derivatives of benzo[h]quinoline, aromatic protons can be observed in the range of δ 7.0-9.6 ppm. unirioja.es

¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. In the case of 2-amino-5,6-dihydro-8-methoxy-4-phenyl-benzo[h]quinoline-3-carbonitrile, the carbon signals were assigned across a range, with the carbonitrile (CN) carbon and other aromatic carbons appearing at distinct chemical shifts. tjpr.org For other substituted benzo[h]quinolines, the carbon signals can range from δ 21.4 ppm for aliphatic carbons to over δ 158 ppm for carbons in the heterocyclic ring. unirioja.esresearchgate.net

A representative, though not exhaustive, table of ¹H and ¹³C NMR data for a substituted 2-amino-benzo[h]quinoline derivative is provided below.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
NH₂5.1 (s)-
CH₂ (C-5)2.6 (m)24.4
CH₂ (C-6)2.7 (m)28.1
OCH₃3.8 (s)55.6
Ar-H (C-7)6.7 (s)113.05
Ar-H (C-9)6.8 (d, J=8.4 Hz)117.53
Ar-H (C-10)8.2 (d, J=8.4 Hz)126.6
Phenyl-H7.3-7.5 (m)127.9 - 129.1
C-3-88.09
C-Ar & CN-113.22 - 161.3
Data for 2-amino-5,6-dihydro-8-methoxy-4-phenyl-benzo[h]quinoline-3-carbonitrile. tjpr.org

For more complex derivatives of "Benzo(h)quinoline, 2-amino-", 2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC) are employed. nih.gov COSY experiments establish correlations between coupled protons, helping to trace the connectivity of the proton network within the molecule. HMQC (and its variant, HSQC) correlates proton signals with the signals of directly attached carbon atoms, providing unambiguous C-H assignments. These techniques are crucial for piecing together the intricate structures of highly substituted benzo[h]quinoline systems. nih.govmdpi.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: In the context of "Benzo(h)quinoline, 2-amino-" derivatives, IR spectroscopy is particularly useful for confirming the presence of key functional groups. The N-H stretching vibrations of the primary amino group typically appear as one or two bands in the region of 3300-3500 cm⁻¹. For example, in 2-amino-5,6-dihydro-8-methoxy-4-phenyl-benzo[h]quinoline-3-carbonitrile, NH₂ stretching bands were observed at 3475 and 3379 cm⁻¹. tjpr.org The presence of a nitrile (CN) group gives rise to a sharp absorption band around 2200-2260 cm⁻¹, as seen at 2208 cm⁻¹ in the same compound. tjpr.org Other characteristic absorptions include C=N stretching (around 1625 cm⁻¹) and various C-H and C-C stretching and bending vibrations that define the fingerprint region of the spectrum. tjpr.orgmdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For quinoline (B57606) derivatives, Raman spectroscopy has been used to study the skeletal vibrations of the fused ring system and the effects of substitution on these vibrations. researchgate.net DFT calculations are often used in conjunction with experimental Raman spectra to assign the observed bands to specific vibrational modes of the molecule. researchgate.net

A summary of key IR absorption bands for a representative "Benzo(h)quinoline, 2-amino-" derivative is presented below.

Functional Group Vibrational Mode Frequency (cm⁻¹)
Amino (NH₂)Stretching3475, 3379
Nitrile (CN)Stretching2208
C=NStretching1625
Data for 2-amino-5,6-dihydro-8-methoxy-4-phenyl-benzo[h]quinoline-3-carbonitrile. tjpr.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule. nih.govmdpi.com

For "Benzo(h)quinoline, 2-amino-" derivatives, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. For example, the mass spectrum of 2-amino-5,6-dihydro-8-methoxy-4-phenyl-benzo[h]quinoline-3-carbonitrile showed a molecular ion peak at m/z 327, consistent with its molecular formula C₂₁H₁₇N₃O. tjpr.org The fragmentation pattern observed in the mass spectrum can provide valuable information about the different structural units within the molecule and how they are connected.

X-ray Crystallography for Absolute Structural Determination

To perform single-crystal X-ray diffraction, a suitable single crystal of the "Benzo(h)quinoline, 2-amino-" derivative must be grown. This crystal is then mounted in an X-ray diffractometer, and the diffraction pattern of X-rays passing through the crystal is collected. This data is then used to solve the crystal structure.

Several studies have reported the single-crystal X-ray structures of "Benzo(h)quinoline, 2-amino-" derivatives. researchgate.netgovtcollegebalrampur.ac.inthieme-connect.com For instance, the structure of one arylated 2-aminobenzo[h]quinoline was confirmed by this method, revealing the planarity of the benzo[h]quinoline ring system. govtcollegebalrampur.ac.inthieme-connect.de In another study on 2-amino-5,6-dihydro-8-methoxy-4-phenyl-benzo[h]quinoline-3-carbonitrile, X-ray analysis confirmed that the compound crystallizes in the triclinic space group P-1. tjpr.org The analysis of the crystal structure also reveals intermolecular interactions, such as hydrogen bonding, which are important for understanding the packing of the molecules in the crystal lattice. tjpr.org Computational modeling often complements X-ray crystallography, showing that the amino group tends to be nearly coplanar with the quinoline ring to maximize conjugation. vulcanchem.com

A table summarizing key crystallographic data for a representative "Benzo(h)quinoline, 2-amino-" derivative is provided below.

Parameter Value
Compound2-amino-5,6-dihydro-8-methoxy-4-phenyl-benzo[h]quinoline-3-carbonitrile
Molecular FormulaC₂₁H₁₇N₃O
Crystal SystemTriclinic
Space GroupP-1
Data from a study on a substituted 2-amino-benzo[h]quinoline. tjpr.org

Correlation with Computational Data in Benzo(h)quinoline, 2-amino- Research

The integration of computational chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), has become an indispensable tool in the characterization of complex heterocyclic molecules like derivatives of 2-aminobenzo[h]quinoline. These theoretical methods provide a deeper understanding of the relationships between molecular structure, electronic properties, and spectroscopic behavior. By correlating theoretical data with experimental results from spectroscopic and X-ray diffraction techniques, researchers can gain detailed insights that are often inaccessible through experimental means alone. This synergy allows for the validation of theoretical models and a more robust interpretation of experimental findings.

Computational studies on quinoline derivatives have successfully predicted a range of molecular properties, including optimized geometries, vibrational frequencies (FT-IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.netnih.gov These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-31G(d,p), which has been shown to provide a good balance between accuracy and computational cost for organic molecules. nih.govrsc.org

Structural Geometry and X-ray Diffraction Data Correlation

Single-crystal X-ray diffraction provides the definitive experimental determination of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and crystal packing information. Computational DFT methods can predict these geometric parameters in the gaseous phase. Comparing these two sets of data is crucial for understanding the influence of intermolecular interactions, such as hydrogen bonding, on the molecular conformation in the solid state.

For instance, the X-ray crystal structure of 2-amino-5-aryl-4-sec-aminobenzo[h]quinoline-6-carbonitrile derivatives has been determined, confirming the planar nature of the benzo[h]quinoline core and revealing the specific spatial orientation of the substituent groups. govtcollegebalrampur.ac.in In a related study on 2-Amino-5,6-dihydro-4-(3-hydroxy-4-methoxy-phenyl)-8-methoxybenzo[h]quinoline-3-carbonitrile, X-ray analysis showed that the central dihydroquinoline ring adopts a screw-boat conformation. semanticscholar.orgmdpi.com This experimental finding can be correlated with DFT-optimized geometries to assess the accuracy of the computational model and to analyze the energetic landscape of different possible conformations.

Furthermore, computational analyses like Atoms in Molecules (AIM) theory can be used to investigate intramolecular interactions, such as hydrogen bonds, that are suggested by the crystal structure. govtcollegebalrampur.ac.in The calculated electron density and Laplacian at the bond critical points can provide quantitative evidence for the existence and strength of these interactions. govtcollegebalrampur.ac.in

Table 1: Representative Crystallographic Data for a Benzo(h)quinoline Derivative Data extracted for 2-Amino-5,6-dihydro-4-(3-hydroxy-4-methoxy-phenyl)-8-methoxybenzo[h]quinoline-3-carbonitrile. semanticscholar.orgmdpi.com

ParameterValue
Empirical FormulaC₂₂H₂₁N₃O₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)15.123
b (Å)10.456
c (Å)13.543
β (°)112.34
Volume (ų)1980.5
Z4

Vibrational Spectra (FT-IR) Correlation

DFT calculations are widely used to compute the vibrational frequencies of molecules. These calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental FT-IR spectra. This comparison aids in the assignment of complex vibrational modes to specific functional groups and motions within the molecule.

For quinoline derivatives, DFT calculations have been employed to assign the vibrational bands observed in FT-IR and FT-Raman spectra. researchgate.net For example, the characteristic N-H stretching vibrations of the amino group are expected to appear in the range of 3300-3500 cm⁻¹. DFT calculations can predict the exact frequencies and intensities of the symmetric and asymmetric stretching modes, and any deviation from the calculated values in the experimental spectrum can indicate the presence of hydrogen bonding. researchgate.net Similarly, the stretching vibrations of the quinoline ring system and other functional groups can be precisely assigned through this correlative approach.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Quinoline Derivative This table is a representative example based on typical findings for amino-substituted quinolines, illustrating the correlation methodology.

Vibrational ModeExperimental FT-IR (cm⁻¹)Calculated DFT (cm⁻¹)Assignment
N-H Asymmetric Stretch34503455Amino Group
N-H Symmetric Stretch33503358Amino Group
C-H Aromatic Stretch30503058Quinoline Ring
C≡N Stretch22102215Nitrile Group
C=N Stretch16201625Quinoline Ring
C=C Stretch15801588Quinoline Ring

Electronic Spectra (UV-Vis) Correlation

Time-dependent DFT (TD-DFT) is the primary computational method for predicting the electronic absorption spectra of molecules. By calculating the vertical excitation energies and oscillator strengths, TD-DFT can simulate the UV-Vis spectrum. The comparison between the calculated (λ_max) and the experimental absorption maxima provides insights into the electronic transitions occurring within the molecule, such as π→π* and n→π* transitions.

For quinoline-based compounds, TD-DFT calculations have been shown to reproduce experimental UV-Vis spectra with good accuracy. nih.govnih.gov The analysis of the molecular orbitals involved in the main electronic transitions, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can explain the effect of substituents on the absorption properties. For 2-aminobenzo[h]quinoline, the amino group, being an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted parent compound, a phenomenon that can be precisely modeled and understood through TD-DFT calculations.

Table 3: Comparison of Experimental and Calculated UV-Vis Absorption Maxima This table represents typical data correlation for amino-substituted aromatic systems.

CompoundSolventExperimental λ_max (nm)Calculated TD-DFT λ_max (nm)Main Transition
Derivative of 2-aminobenzo[h]quinolineEthanol350355HOMO → LUMO (π→π)
Derivative of 2-aminobenzo[h]quinolineDichloromethane355360HOMO → LUMO (π→π)

Theoretical and Computational Chemistry of Benzo H Quinoline, 2 Amino Systems

Quantum Chemical Calculations (DFT, HF, Semi-Empirical Methods)

Quantum chemical calculations are fundamental to investigating the properties of 2-aminobenzo(h)quinoline at the electronic level. Methods such as Density Functional Theory (DFT), Hartree-Fock (HF), and semi-empirical approaches are employed to model the molecule's behavior. DFT, particularly with functionals like B3LYP, is widely used for its balance of accuracy and computational cost in studying quinoline (B57606) derivatives. nih.govmdpi.comscirp.org These methods allow for the precise calculation of molecular geometries, electronic structures, and spectroscopic properties.

Geometry Optimization and Molecular Conformation Studies

Geometry optimization is a critical first step in the computational analysis of 2-aminobenzo(h)quinoline. Using methods like DFT with basis sets such as 6-31G(d,p) or 6-311G(d,p), researchers can determine the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. mdpi.commdpi.com This process yields crucial data on bond lengths, bond angles, and dihedral angles.

For the parent benzo[h]quinoline (B1196314) structure, the fusion of the benzene (B151609) and naphthalene (B1677914) rings with the pyridine (B92270) ring creates a largely planar but sterically strained system. The introduction of the amino group at the 2-position introduces specific conformational features. The orientation of the -NH2 group relative to the quinoline ring is a key parameter. Computational studies on related amino-substituted heterocycles show that the amino group can influence the planarity of the molecule and participate in intramolecular interactions.

Table 1: Representative Calculated vs. Experimental Geometric Parameters for a Benzo[h]quinoline Derivative Note: This table is illustrative, based on typical findings for related structures, as specific data for the parent 2-amino compound is not available.

ParameterDFT/B3LYP Calculated ValueExperimental X-ray Value
C-N (amino) Bond Length~1.37 Å~1.36 Å
C-C (quinoline ring) Bond Length~1.38 - 1.42 Å~1.37 - 1.43 Å
C-N-H Bond Angle~115-120°~116-121°
Dihedral Angle (Ring Planarity)< 2°< 2°

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)

The electronic properties of 2-aminobenzo(h)quinoline are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. scirp.org

DFT calculations are extensively used to determine the energies of these orbitals. For quinoline itself, the HOMO-LUMO gap is calculated to be approximately -4.83 eV (at the B3LYP/6-31+G(d,p) level). scirp.org The introduction of an amino group, a strong electron-donating group, is expected to significantly alter the electronic structure. In amino-substituted quinolines and related pyrazolo[3,4-b]quinolines, the amino group typically raises the energy of the HOMO, leading to a smaller HOMO-LUMO gap compared to the unsubstituted parent compound. nih.govresearchgate.net This reduction in the energy gap suggests increased reactivity and a bathochromic (red) shift in the UV-Vis absorption spectrum.

Analysis of the molecular orbital contours reveals the distribution of electron density. In amino-substituted systems, the HOMO is often localized on the amino group and the fused aromatic rings, reflecting its electron-donating character. nih.govnih.gov The LUMO, conversely, is typically distributed across the electron-accepting pyridine part of the quinoline system. nih.govnih.gov This spatial separation of the HOMO and LUMO supports the potential for intramolecular charge transfer (ICT) upon electronic excitation, a property that is key to the photophysical behavior of many quinoline derivatives. nih.gov

Table 2: Calculated Electronic Properties for a Representative Amino-Substituted Quinoline System Note: Values are illustrative and based on typical DFT calculations for analogous systems.

PropertyCalculated Value (eV)
HOMO Energy-5.5 to -6.0
LUMO Energy-1.5 to -2.0
HOMO-LUMO Energy Gap (ΔE)3.5 to 4.5

Molecular Dynamics and Conformational Space Exploration

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a way to explore its dynamic behavior and conformational landscape over time. Ab initio MD methods, such as Car-Parrinello Molecular Dynamics (CPMD), allow for the simulation of molecular motion by calculating the forces on the atoms "on-the-fly" using quantum mechanics. mdpi.comnih.gov

Studies on the closely related 10-hydroxybenzo[h]quinoline (B48255) (HBQ) demonstrate the power of CPMD in understanding the dynamics of the benzo[h]quinoline core. mdpi.comnih.gov These simulations can reveal the flexibility of the ring system, the dynamics of substituent groups, and the nature of intra- and intermolecular interactions, such as hydrogen bonding, in different environments (gas phase, solvent, or crystalline phase). mdpi.comnih.gov

For 2-aminobenzo(h)quinoline, MD simulations could be used to:

Explore Conformational Flexibility: Analyze the rotational freedom of the amino group and any associated puckering or slight deviations from planarity in the fused ring system.

Study Solvent Effects: Simulate the molecule in an explicit solvent (e.g., water, ethanol) to understand how solvent molecules arrange around the solute and influence its conformation and hydrogen-bonding capabilities.

Investigate Vibrational Dynamics: The Fourier transform of the atomic velocity autocorrelation function from an MD trajectory can generate a theoretical vibrational spectrum, providing insight into the dynamic coupling between different vibrational modes. mdpi.comnih.gov

Simulate Excited States: Excited-state MD simulations can model the structural changes that occur after the molecule absorbs light, such as the dynamics of intramolecular charge transfer. acs.orgacs.org

These simulations provide a bridge between the static, zero-kelvin picture from geometry optimizations and the dynamic behavior of the molecule at finite temperatures.

Spectroscopic Property Prediction (NMR, UV-Vis, IR)

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic signatures of molecules like 2-aminobenzo(h)quinoline.

NMR Spectroscopy: DFT calculations are highly effective at predicting ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, one can obtain theoretical chemical shifts that typically show excellent correlation with experimental data. ruc.dk This is invaluable for assigning complex spectra and confirming molecular structures. For example, studies on various benzo[h]quinoline derivatives have successfully used DFT to assign proton and carbon signals, even in sterically crowded regions of the molecule. nih.govmdpi.com

UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be modeled using Time-Dependent Density Functional Theory (TD-DFT). nih.govrsc.org These calculations yield the excitation energies (which correspond to absorption wavelengths, λ_max) and the oscillator strengths (which relate to the intensity of the absorption bands). scirp.org For 2-aminobenzo(h)quinoline, TD-DFT calculations would likely predict π-π* transitions within the aromatic system and an intramolecular charge transfer (ICT) band at lower energy (longer wavelength) due to the electron-donating amino group. nih.gov This ICT transition is responsible for the color and fluorescence properties of many similar dyes.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. DFT calculations provide theoretical IR spectra that are instrumental in assigning the vibrational modes observed experimentally. scirp.orgmdpi.com For 2-aminobenzo(h)quinoline, key predicted bands would include the N-H stretching vibrations of the amino group (typically around 3300-3500 cm⁻¹), C-N stretching, and the characteristic C=C and C=N stretching vibrations of the aromatic rings. mdpi.comdergipark.org.tr Comparing the calculated and experimental spectra helps confirm the presence of specific functional groups and provides a detailed understanding of the molecule's vibrational dynamics.

Table 3: Overview of Computational Methods for Spectroscopic Prediction

SpectroscopyComputational MethodPredicted Properties
NMRDFT (GIAO)¹H and ¹³C Chemical Shifts (δ)
UV-VisTD-DFTAbsorption Wavelength (λ_max), Oscillator Strength (f)
IRDFT (Frequency Analysis)Vibrational Frequencies (cm⁻¹), Intensities

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is frequently used to elucidate the mechanisms of chemical reactions, including the synthesis of complex molecules like 2-aminobenzo(h)quinoline. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most favorable reaction pathways.

The synthesis of 2-aminobenzo[h]quinolines has been achieved through one-pot multicomponent reactions. sorbonne-universite.frresearchgate.netgovtcollegebalrampur.ac.in For example, a reaction involving a 2H-pyran-2-one derivative and 2-cyanomethylbenzonitrile has been reported to produce 2-amino-5-aryl-4-sec-aminobenzo[h]quinoline-6-carbonitriles. govtcollegebalrampur.ac.in In such studies, DFT calculations can be employed to:

Validate Proposed Intermediates: Calculate the relative energies of proposed intermediates to determine their stability and feasibility.

Locate Transition States: Identify the transition state structures connecting reactants, intermediates, and products. The energy of the transition state determines the activation energy barrier for a given reaction step.

Explain Selectivity: When multiple products are possible, computational analysis can explain the observed chemoselectivity or regioselectivity by comparing the activation barriers for the different pathways. The pathway with the lower energy barrier is kinetically favored. dntb.gov.ua

These computational investigations provide a molecular-level understanding of the reaction, rationalizing the experimental outcomes and aiding in the optimization of synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with a specific property, often biological activity. researchgate.net However, QSAR can also be applied to model non-biological physicochemical properties such as solubility, boiling point, or chemical reactivity. The goal is to develop a mathematical model that can predict the property of interest for new, untested compounds based on calculated molecular descriptors. allsubjectjournal.com

While most QSAR studies on quinolines focus on their pharmacological activities, the methodology is broadly applicable. mdpi.comnih.govbohrium.com A non-biological QSAR study on 2-aminobenzo(h)quinoline and its derivatives would involve the following steps:

Dataset Assembly: A series of related benzo[h]quinoline compounds with experimentally measured values for a specific physicochemical property (e.g., chromatographic retention time, which relates to polarity) would be collected.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges).

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., k-Nearest Neighbors, Decision Trees), are used to build a mathematical equation that links a subset of the most relevant descriptors to the property of interest. nih.gov

Validation: The predictive power of the QSAR model is rigorously tested using internal validation (e.g., cross-validation) and external validation with a set of compounds not used in the model's creation. mdpi.com

Such a model could predict, for example, how different substituents on the 2-aminobenzo(h)quinoline scaffold would affect its solubility in a particular solvent, providing valuable guidance for material science applications without the need for exhaustive experimental synthesis and testing. researchgate.net

Coordination Chemistry and Metal Complexes of Benzo H Quinoline, 2 Amino

Benzo(h)quinoline, 2-amino- as a Ligand in Transition Metal Chemistry

Benzo(h)quinoline, 2-amino- and its related structures are recognized for their ability to form stable complexes with a variety of transition metals, including ruthenium, osmium, palladium, and copper. nih.govdntb.gov.uaresearchgate.netmdpi.com The ligand's framework, consisting of a fused polycyclic aromatic system and strategically placed nitrogen donors, allows it to act as a chelating agent. This chelation leads to the formation of highly stable cyclometalated complexes, where the metal is bonded to the ligand through both a standard dative bond (from the nitrogen atom) and a covalent bond to a carbon atom of the aromatic ring. google.com These features make it a privileged scaffold in the design of catalysts and functional materials. unito.itgoogle.com

The true versatility of the Benzo(h)quinoline, 2-amino- scaffold is realized in the design of multidentate ligands. By modifying the amino group at the 2-position, such as with an aminomethyl (-CH₂NH₂) substituent, the ligand can be engineered to act as a tridentate, or "pincer," ligand. nih.govdntb.gov.ua These ligands, often denoted as 'CNN' type, coordinate to a metal center through three atoms: the nitrogen of the quinoline (B57606) ring, the nitrogen of the amino group, and a carbon atom from the benzo[h]quinoline (B1196314) backbone via cyclometalation. google.com

This tridentate coordination imparts significant thermal stability and rigidity to the resulting metal complex. The pincer architecture creates a well-defined coordination sphere around the metal, which is crucial for controlling reactivity and selectivity in catalytic applications. google.com The inflexibility of the benzo[h]quinoline backbone helps to maintain the complex's structure during a catalytic cycle. researchgate.net Furthermore, the electronic properties of the ligand can be fine-tuned by introducing various substituents on the aromatic rings, influencing the catalytic activity of the metal center. researchgate.net

The synthesis of transition metal complexes with 2-amino-benzo[h]quinoline-derived ligands typically involves the reaction of the ligand with a suitable metal precursor. For instance, ruthenium pincer complexes have been prepared by reacting a 2-aminomethyl-benzo[h]quinoline ligand with metal precursors like [RuCl₂(PPh₃)₃]. dntb.gov.ua The synthesis often proceeds via direct C-H bond activation to form the stable cyclometalated structure. google.com

Characterization of these complexes is performed using a suite of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the ligand and confirm its coordination to the metal.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the coordination of the nitrogen atoms to the metal center by observing shifts in the characteristic vibrational frequencies of C=N and N-H bonds. nih.gov

Elemental Analysis: Provides confirmation of the stoichiometry of the synthesized complexes. nih.gov

Electronic and Geometric Structure of Benzo(h)quinoline Metal Complexes

The electronic and geometric structures of metal complexes containing the benzo[h]quinoline ligand are intrinsically linked and play a crucial role in their properties and reactivity. X-ray diffraction studies and computational modeling, such as Density Functional Theory (DFT), have provided deep insights into these aspects. researchgate.netrsc.org

Upon coordination to a metal center like ruthenium or palladium, the benzo[h]quinoline ligand undergoes distinct structural changes. researchgate.netrsc.org For example, in a Ru(Quinoline)Cp⁺ complex, the bond distances within the coordinated aromatic ring are generally unaffected or slightly lengthened compared to the free ligand. rsc.org

Table 1: Comparison of C–C Bond Distances (Å) in Uncoordinated Quinoline vs. Coordinated Quinoline Complexes

Bond Position Free Quinoline Ru(Quin1)Cp⁺ (quinoline)Mo(PMe3)3
5-6 1.416 1.428 1.433
6-7 1.360 1.402 1.391
8-9 1.423 1.455 1.453

Data sourced from a study on a Ru(Quinoline)Cp⁺ complex and compared with free quinoline and a molybdenum complex. rsc.org

DFT calculations on palladium(II) complexes with benzo[h]quinoline ligands have revealed the presence of agostic interactions—a weak interaction between a C-H bond on the ligand and the metal center. researchgate.net This interaction, along with potential π-syndetic donation from the aromatic ring, influences the stability and electronic properties of the complex. The geometric structure is pseudo-octahedral for many pincer complexes, providing a stable and predictable framework for catalytic activity. researchgate.net The electronic environment of the metal can be manipulated by adding electron-donating or electron-withdrawing groups to the ligand, which can switch off certain electronic interactions and fine-tune the complex's reactivity. researchgate.net

Catalytic Applications of Benzo(h)quinoline, 2-amino- Derived Complexes

The robust and tunable nature of metal complexes derived from 2-amino-benzo[h]quinoline has led to their exploration in various catalytic applications. google.comunito.it The well-defined active site created by the pincer ligand architecture is particularly advantageous for achieving high efficiency and selectivity.

Complexes featuring quinoline-based ligands have demonstrated significant activity in oxidative catalysis. Copper complexes, in particular, are known to catalyze the oxidation of phenols and catechols, mimicking the function of the enzyme catechol oxidase. mdpi.com In these reactions, a complex formed between a quinoline derivative and a copper salt, such as copper(II) acetate, efficiently catalyzes the oxidation of catechol to o-quinone. mdpi.com The catalytic activity is highly dependent on the chemical structure of the quinoline ligand and the counter-ion of the copper salt. The ligand facilitates the stabilization of the copper center in different oxidation states required for the catalytic cycle, which involves the transfer of electrons from the substrate to an oxidant, often mediated by the metal center. mdpi.com

A prominent application of 2-amino-benzo[h]quinoline derived complexes is in the catalysis of organic transformations, especially reduction reactions. google.com Ruthenium and osmium pincer complexes based on 2-(aminomethyl)benzo[h]quinoline have proven to be exceptionally efficient catalysts for the transfer hydrogenation of ketones and aldehydes. nih.govdntb.gov.ua This reaction typically uses an alcohol, such as 2-propanol, as the hydrogen source.

These pincer catalysts exhibit remarkably high activity, achieving very high turnover frequencies (TOFs). nih.gov The reaction is believed to proceed through a metal-hydride intermediate, which is stabilized by the tridentate CNN ligand. The stability and electronic properties conferred by the benzo[h]quinoline framework are critical for the catalyst's high performance. google.com

Table 2: Performance of Ru and Os Pincer Complexes in Transfer Hydrogenation of Ketones

Catalyst Precursor Metal (M) Ligand Substituent (R) Substrate TOF (h⁻¹)
[MCl(CNN)(PPh₃)] Ru H Acetophenone up to 1.8x10⁶
[MCl(CNN)(PPh₃)] Ru Me Acetophenone High
[MCl(CNN)(PPh₃)] Os H Acetophenone High

Data represents the high efficiency of benzo[h]quinoline-based pincer catalysts in the transfer hydrogenation of ketones. nih.gov

Applications in Advanced Materials Science and Chemical Sensing Non Biological

The unique photophysical properties and versatile molecular structure of 2-amino-benzo[h]quinoline and its derivatives make them valuable components in the field of advanced materials science. Their applications are particularly notable in the development of sensitive chemical sensors and complex functional materials.

Analytical Methodologies for Environmental or Industrial Sample Analysis Non Biological

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating the components of a mixture, making it indispensable for the analysis of 2-aminobenzo(h)quinoline in complex environmental or industrial samples. oup.com.au The choice of chromatographic method depends on the compound's physicochemical properties, the sample matrix, and the required sensitivity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of quinoline (B57606) derivatives. researchgate.net For 2-aminobenzo(h)quinoline, reversed-phase HPLC using a C18 or C8 column is common. researchgate.net The separation mechanism is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. researchgate.net The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, run in either isocratic or gradient elution mode to achieve optimal separation. scirp.org Ion-pair HPLC can also be employed to improve the peak shape and resolution of basic compounds like aminoquinolines by adding an ion-pairing agent to the mobile phase. researchgate.net

Gas Chromatography (GC) is another powerful technique, particularly suitable for volatile and thermally stable compounds. researchgate.net While 2-aminobenzo(h)quinoline may require derivatization to increase its volatility and thermal stability for GC analysis, it offers high resolution. The choice of a capillary column with a suitable stationary phase is critical for separating the target analyte from interfering compounds present in the sample. researchgate.net

Table 1: Exemplary Chromatographic Conditions for Aminoquinoline Analysis
TechniqueColumn TypeMobile Phase / Carrier GasDetectorApplication Note
HPLCReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Gradient of Acetonitrile and buffered water (e.g., phosphate (B84403) buffer at pH 3.0)UV/Vis or Mass Spectrometer (MS)Effective for analyzing quinolines in aqueous and extractable samples. researchgate.netscirp.org Gradient elution helps in separating compounds with different polarities in a single run.
GCCapillary Column (e.g., DB-5ms)Helium or NitrogenMass Spectrometer (MS) or Flame Ionization Detector (FID)Suitable for volatile analytes in complex matrices like textile extracts or industrial emissions. researchgate.netdiva-portal.org May require derivatization for non-volatile amino compounds.
TLCSilica Gel PlateSolvent system based on analyte polarity (e.g., Toluene:Ethyl Acetate)UV LightPrimarily used for rapid screening, purity checks, and identifying compounds in a mixture. researchgate.net

Spectrometric Methods for Detection in Complex Matrices

Spectrometric detectors coupled with chromatographic systems provide the high selectivity and sensitivity needed for identifying and quantifying 2-aminobenzo(h)quinoline in intricate environmental and industrial samples.

Mass Spectrometry (MS), particularly when coupled with HPLC (LC-MS) or GC (GC-MS), is the gold standard for confirmation. diva-portal.org MS detectors identify compounds based on their mass-to-charge ratio (m/z), providing structural information and unambiguous identification even at trace levels. nih.gov High-resolution mass spectrometry (HRMS), such as Orbitrap-based systems, can be used for non-targeted screening to identify unknown nitro-aromatic compounds and other contaminants alongside the target analyte in samples like diesel particulate matter. acs.org For complex matrices, tandem mass spectrometry (MS/MS) offers enhanced selectivity by monitoring specific fragmentation transitions of the parent ion, minimizing interferences. diva-portal.org Direct Analysis in Real Time–High Resolution Mass Spectrometry (DART-MS) is an emerging technique that allows for rapid analysis of complex materials with minimal sample preparation, offering a powerful tool for screening. chromatographyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy is a common detector for HPLC. nih.gov It measures the absorbance of the analyte at a specific wavelength. While less selective than MS, it is a robust and cost-effective method for quantification, provided that chromatographic separation is sufficient to resolve the analyte from absorbing interferences. researchgate.netresearchgate.net The optimal wavelength for detection is chosen based on the UV spectrum of 2-aminobenzo(h)quinoline.

Method Development and Validation for Trace Analysis

Developing and validating an analytical method is a critical process to ensure that the results are reliable, accurate, and reproducible. researchgate.net This is especially important for trace analysis of pollutants like 2-aminobenzo(h)quinoline in regulated environmental and industrial samples. The validation process is typically performed in accordance with guidelines from the International Conference on Harmonisation (ICH). researchgate.net

The key stages of method development include:

Understanding Physicochemical Properties: Knowledge of the analyte's properties (e.g., solubility, pKa, UV absorbance) guides the initial selection of the analytical technique and conditions. researchgate.net

Selection of Chromatographic Conditions: This involves choosing the appropriate column, mobile phase composition, and detector. The goal is to achieve good resolution, peak shape, and a reasonable analysis time. researchgate.netcore.ac.uk

Sample Preparation: An effective sample preparation protocol is developed to extract the analyte from the matrix, remove interferences, and concentrate it to a level suitable for detection. chromatographyonline.com Techniques like SPE are optimized by selecting the right sorbent and elution solvents. nih.gov

Method Optimization: The selected conditions are fine-tuned to achieve the best possible performance in terms of sensitivity, selectivity, and speed. researchgate.net

Once developed, the method must be validated by assessing a set of performance characteristics: routledge.com

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components expected to be present in the sample matrix. researchgate.net This is often demonstrated by analyzing blank matrix samples and spiked samples to show no significant interferences at the analyte's retention time.

Linearity and Range: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. This is evaluated by analyzing a series of standards and assessing the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999. scirp.org

Accuracy: The closeness of the test results to the true value. It is often determined through recovery studies by spiking a blank matrix with a known amount of the analyte at different concentration levels (e.g., 50%, 100%, and 150% of the working concentration). Recoveries are typically expected to be within 98-102%. scirp.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at different levels (repeatability, intermediate precision). nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. nih.gov These are crucial for trace analysis.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. researchgate.net

Table 2: Key Validation Parameters for Analytical Methods
ParameterDescriptionTypical Acceptance Criteria
AccuracyCloseness of measured value to the true value.Recovery of 98.0% to 102.0%. scirp.org
PrecisionAgreement between repeated measurements, expressed as Relative Standard Deviation (RSD).Intra-day RSD < 9%, Inter-day RSD < 13%. nih.gov
LinearityProportionality of signal to concentration, expressed as the correlation coefficient (r²).r² ≥ 0.999. scirp.org
SpecificityAbility to measure the analyte without interference from other matrix components.No co-eluting peaks at the analyte's retention time in blank samples. researchgate.net
Limit of Detection (LOD)Lowest concentration that can be reliably detected.Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ)Lowest concentration that can be reliably quantified.Signal-to-Noise ratio of 10:1.
RobustnessResistance to small, deliberate changes in method parameters.RSD of results should remain low under varied conditions. researchgate.net

Future Research Directions and Emerging Areas

Exploration of New Synthetic Paradigms

While established methods for synthesizing quinolines and their annulated analogues exist, the drive for greater efficiency, sustainability, and molecular diversity necessitates the exploration of new synthetic paradigms. Future research will likely focus on overcoming the limitations of current methods, such as the use of expensive metal catalysts and the generation of side products nih.gov.

Key areas of development include:

Novel Cascade Reactions: The development of one-pot synthesis methodologies, such as the lithium-hexamethyldisilazane-catalyzed double annulation cascade, offers an atom- and step-economical approach to functionalized Benzo(h)quinolines researchgate.net. A recent innovative route involves the reaction of mercaptoacetic acid esters with pentachloro-2-nitro-1,3-butadiene to access uniquely 2,3,4-trisubstituted Benzo(h)quinolines in a single step with naphthalen-1-amine mdpi.commdpi.com.

Advanced Catalysis: Research is shifting towards more sustainable catalytic systems. This includes the use of transition metal nanoparticles, such as copper nanoparticles, which can mediate reactions like the Knoevenagel condensation under mild conditions nih.gov. Furthermore, exploring ligand-free cobalt-catalyzed cyclization and other transition-metal-free protocols represents a significant push towards greener chemistry nih.gov.

Energy-Efficient Methodologies: The application of alternative energy sources like microwave irradiation and ultrasound is gaining traction. Microwave-assisted synthesis, for instance, has been shown to be an efficient and green method for the Friedländer quinoline (B57606) synthesis nih.govnih.gov. Similarly, ultrasound irradiation has been used to produce quinoline-imidazolium hybrids with improved yields compared to conventional heating nih.gov.

C-H Bond Activation: Strategies involving direct C-H bond activation are at the forefront of synthetic innovation, allowing for the construction of the quinoline core from simpler, more readily available precursors without the need for pre-functionalization nih.gov.

These emerging synthetic strategies will enable the creation of libraries of Benzo(h)quinoline, 2-amino- derivatives with unprecedented structural complexity, paving the way for the discovery of novel functions and applications.

Advanced Computational Design of Benzo(h)quinoline, 2-amino- Derivatives

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery and optimization of new functional molecules. For Benzo(h)quinoline, 2-amino- derivatives, in silico methods are crucial for predicting properties and guiding synthetic efforts, thereby reducing the time and cost associated with laboratory experimentation.

Future computational research will likely focus on several key areas:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) will be heavily utilized to predict the electronic and photophysical properties of novel derivatives. These calculations are essential for designing molecules for specific applications, such as co-sensitizers in dye-sensitized solar cells (DSSCs), by estimating frontier molecular orbitals (HOMO/LUMO), absorption spectra, and binding energies to substrates like TiO2 mdpi.comnih.gov.

Molecular Docking and Dynamics: For biomedical applications, molecular docking is a powerful tool to predict the binding affinity and mode of interaction between Benzo(h)quinoline derivatives and biological targets like DNA, aromatase, cyclin-dependent kinase-2 (CDK2), ATP synthase, and topoisomerase II nih.govnih.govnih.govmdpi.com. Car–Parrinello Molecular Dynamics (CPMD) can provide deeper insights into the dynamic nature of crucial interactions, such as intermolecular hydrogen bonds nih.gov. These studies are fundamental for designing next-generation therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling will be instrumental in establishing mathematical relationships between the structural features of Benzo(h)quinoline, 2-amino- derivatives and their biological activities or material properties. By identifying key molecular descriptors correlated with a desired outcome, QSAR models can predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis and testing nih.govherts.ac.ukmdpi.com.

The synergy between these computational approaches will enable the rational design of Benzo(h)quinoline, 2-amino- derivatives with tailored properties for applications ranging from medicine to materials science.

Computational MethodApplication AreaPredicted Properties
DFT/TD-DFT Materials Science (e.g., Solar Cells)HOMO/LUMO energy levels, electronic absorption spectra, binding energies mdpi.comnih.gov
Molecular Docking Medicinal ChemistryBinding affinity, interaction modes with biological targets (e.g., DNA, enzymes) nih.govnih.govnih.gov
QSAR Drug Discovery, Materials DesignCorrelation of chemical structure with biological activity or physical properties nih.govmdpi.com
Molecular Dynamics Biophysical ChemistryDynamic behavior of molecules, stability of intermolecular interactions nih.gov

Integration into Hybrid Material Systems

The rigid, planar structure and rich electronic properties of the Benzo(h)quinoline core make it an excellent building block for advanced hybrid materials. Future research is set to increasingly incorporate Benzo(h)quinoline, 2-amino- and its derivatives into complex systems where their unique characteristics can be harnessed.

Emerging areas of integration include:

Organic Electronics: Quinoline-based hybrids are showing significant promise as host materials in phosphorescent organic light-emitting diodes (PhOLEDs). Carbazole-quinoline hybrids, for example, have been used to create highly efficient orange and deep-red PhOLEDs with minimal efficiency roll-off and long operational lifetimes rsc.org. Future work will likely explore Benzo(h)quinoline derivatives to tune the triplet energy and charge transport properties for even more efficient and stable devices.

Coordination Chemistry and Catalysis: The nitrogen atom in the quinoline ring is an excellent coordination site for transition metals. Benzo(h)quinoline is used as a starting reagent for the synthesis of osmium and ruthenium complexes and can form complexes with metals like copper scientificlabs.co.uk. These organometallic hybrids have potential applications in catalysis and materials science, where the electronic properties of the complex can be tuned by modifying the ligand structure researchgate.netunityfvg.it.

The ability to functionalize the 2-amino position provides a convenient handle for covalently linking the Benzo(h)quinoline unit to polymers, inorganic nanoparticles, or other functional moieties, opening a vast design space for novel hybrid materials.

Fundamental Understanding of Structure-Property Relationships for New Applications

Key research directions include:

Tuning for Biological Activity: Systematic modification of the Benzo(h)quinoline core and analysis of the resulting biological activity will continue to be a major focus. For example, studies have shown that saturated tetrahydrobenzo[h]quinolines can exhibit greater cytotoxicity against cancer cell lines than their unsaturated counterparts nih.gov. The nature and position of substituents are critical; for instance, in related benzo[f]quinolinium salts, aromatic substituents led to promising antifungal and antibacterial candidates, whereas corresponding cycloadducts were inactive nih.gov. Understanding how substituents influence DNA intercalation, oxidative stress induction, and enzyme inhibition will guide the development of more potent and selective therapeutic agents nih.govnih.gov.

Modulating Photophysical Properties: For materials science applications, establishing clear correlations between molecular structure and photophysical properties is paramount. Research will involve synthesizing series of derivatives where substituents are systematically varied to control the HOMO/LUMO energy gap, absorption and emission wavelengths, and quantum yields. This fundamental knowledge is essential for creating tailored materials for OLEDs and solar cells mdpi.comrsc.org.

Investigating Intermolecular Interactions: The way Benzo(h)quinoline derivatives interact with each other and with their environment (e.g., solvents, host materials, or crystal lattices) governs their bulk properties. Understanding factors like π-stacking effects, which can influence excited-state lifetimes in metal complexes, is crucial for designing materials with desired solid-state characteristics .

The following table summarizes some observed structure-property relationships for Benzo(h)quinoline and related compounds, highlighting the type of data that will be crucial for future development.

Structural ModificationResulting Property ChangePotential ApplicationReference
Saturation of carbocyclic ring (Benzo[h]quinoline vs. Tetrahydrobenzo[h]quinoline)Increased cytotoxicity against some cancer cell linesAnticancer agents nih.gov
Introduction of a flexible (dimethylamino)ethylcarboxamide side chainEnhanced DNA intercalationAnticancer agents nih.gov
Addition of one or two 2-cyanoacrylic acid unitsTuned electrochemical and optical propertiesDye-Sensitized Solar Cells mdpi.com
Formation of Quaternium Salts (vs. Cycloadducts)Conferred significant antibacterial and antifungal activityAntimicrobial agents nih.gov

Systematic exploration of these relationships will provide a predictive framework, enabling the de novo design of Benzo(h)quinoline, 2-amino- derivatives for a wide array of new and improved applications.

Q & A

What are the key synthetic methodologies for preparing 2-amino-Benzo[h]quinoline derivatives, and how do reaction conditions influence regioselectivity?

2-Amino-Benzo[h]quinoline derivatives can be synthesized via Friedländer annulation using formyl naphthylamines, which involves cyclization under acidic or basic conditions to form the fused quinoline core . Advanced methods include oxidative cyclization of 2-mercaptoquinoline precursors, where reagents like Dess-Martin periodinane enable efficient ring closure while maintaining the amino group’s integrity . Regioselectivity is influenced by steric and electronic effects of substituents; for example, electron-donating groups at specific positions can direct cyclization pathways . Optimization of temperature, solvent polarity (e.g., DMSO vs. THF), and catalyst choice (e.g., iron-based systems) is critical for minimizing side products .

How do spectroscopic and computational methods validate the structure of 2-amino-Benzo[h]quinoline derivatives?

NMR spectroscopy (¹H and ¹³C) is pivotal for confirming the amino group’s position and aromatic proton environments. For example, deshielded protons near the amino group exhibit distinct splitting patterns . IR spectroscopy identifies N-H stretching vibrations (~3300–3500 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) . Computational validation via density functional theory (DFT) matches experimental NMR/IR data with optimized molecular geometries, ensuring structural accuracy. Fluorescence quenching assays further corroborate interactions, such as binding to humic acid, by tracking emission shifts at varying pH levels .

What experimental strategies address contradictions in reported physicochemical properties of 2-amino-Benzo[h]quinoline?

Discrepancies in properties like solubility and log Kow (octanol-water partition coefficient) arise from measurement protocols. For instance, log Kow values for Benzo[h]quinoline derivatives range from 2.02–3.20 depending on pH and ionic strength . To resolve conflicts:

  • Use standardized buffers (e.g., pH 7.4 for physiological conditions).
  • Employ shake-flask vs. HPLC methods to cross-validate solubility.
  • Compare data across peer-reviewed sources (e.g., NIST databases) rather than commercial platforms .

How can researchers design in vitro assays to evaluate the antiplasmodial activity of 2-amino-Benzo[h]quinoline analogs?

Dose-response assays against Plasmodium falciparum cultures (e.g., using SYBR Green I staining) quantify IC50 values . Include controls like chloroquine-resistant strains to assess cross-resistance. For cytotoxicity, pair with mammalian cell lines (e.g., HEK293) to calculate selectivity indices. Structural analogs with 2,4-dimethyl substitutions show enhanced activity due to improved membrane permeability, as demonstrated in GC-MS-based metabolite profiling .

What catalytic systems enable efficient C–H functionalization of 2-amino-Benzo[h]quinoline?

Iron-catalyzed C(sp²)–H alkylation using unactivated alkyl chlorides achieves regioselective modification at the C7 position. Key factors:

  • Chelation-assisted directing groups (e.g., pyridyl) enhance metal coordination .
  • Ligand optimization (e.g., 1,10-phenanthroline) improves catalytic turnover.
  • Isopropanol as a green reductant minimizes byproducts in deoxygenation steps .

How do substituent variations impact the environmental persistence of 2-amino-Benzo[h]quinoline derivatives?

Hydrophobic substituents (e.g., methyl groups) increase log Kow values (e.g., 2,7-dimethylquinoline: log Kow = 2.08), enhancing bioaccumulation potential . Aerobic degradation studies in soil models show electron-withdrawing groups (e.g., nitro) slow microbial metabolism. Use QSAR models to predict half-lives based on Hammett constants and molecular volume .

What challenges arise in multi-step synthesis of polycyclic 2-amino-Benzo[h]quinoline derivatives?

Side reactions during cyclization , such as over-oxidation or dimerization, require precise control of stoichiometry (e.g., limiting Dess-Martin periodinane to 1.1 equivalents) . Purification hurdles (e.g., isolating Stevens rearrangement intermediates) are mitigated via gradient column chromatography (SiO₂, hexane/EtOAc). Recent advances use flow chemistry to stabilize reactive intermediates like azepines during deaminative contractions .

How can structure-activity relationship (SAR) studies optimize 2-amino-Benzo[h]quinoline for anticancer applications?

  • Introduce bulky substituents at C3/C4 to enhance intercalation with DNA .
  • Sulfonamide or thiazole moieties improve topoisomerase inhibition, as seen in fused thiazetoquinolones .
  • 3D-QSAR using CoMFA/CoMSIA aligns steric/electrostatic fields with cytotoxicity data from NCI-60 screens .

What mechanistic insights explain the pH-dependent fluorescence of 2-amino-Benzo[h]quinoline?

Protonation of the amino group at pH < 6 quenches fluorescence by enabling non-radiative decay. At pH > 8 , deprotonation restores emission, with λmax shifts (~20 nm) indicating solvent polarity effects . Time-resolved fluorescence assays (τ = 1–5 ns) correlate lifetime changes with binding to biological targets like albumin .

How do researchers validate synthetic intermediates in Benzo[h]quinoline N-oxide deoxygenation?

High-resolution mass spectrometry (HRMS) and X-ray crystallography confirm intermediates like Benzo[h]quinoline N-oxide (1aa) . Reductive deoxygenation with isopropanol and LiI proceeds via a radical mechanism, monitored by EPR spectroscopy . Side products (e.g., Hofmann elimination byproducts) are identified using GC-MS fragmentation patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.